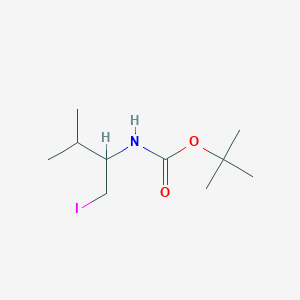
(R)-1-Iodo-2-(Boc-amino)-3-methylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Iodo-2-(Boc-amino)-3-methylbutane is a chiral organic compound that features an iodine atom, a Boc-protected amino group, and a methyl group attached to a butane backbone. The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Iodo-2-(Boc-amino)-3-methylbutane typically involves multiple steps, starting from commercially available starting materials. One common route involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Iodination: The protected amine is then subjected to iodination using iodine and a suitable oxidizing agent like sodium iodide in the presence of a solvent such as acetonitrile.
Chiral Resolution: The chiral center is introduced through a chiral auxiliary or by using a chiral catalyst.
Industrial Production Methods
Industrial production of ®-1-Iodo-2-(Boc-amino)-3-methylbutane follows similar synthetic routes but is optimized for large-scale production. This involves using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Iodo-2-(Boc-amino)-3-methylbutane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) in DMF for azide substitution.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc removal.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid for oxidation reactions.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Deprotection: Formation of the free amine.
Oxidation: Formation of iodinated oxides.
Wissenschaftliche Forschungsanwendungen
®-1-Iodo-2-(Boc-amino)-3-methylbutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Applied in the production of fine chemicals and agrochemicals.
Wirkmechanismus
The mechanism of action of ®-1-Iodo-2-(Boc-amino)-3-methylbutane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in further reactions. The iodine atom serves as a good leaving group, facilitating substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-3-(Boc-amino)piperidine
- ®-1-Boc-3-hydroxypiperidine
- ®-1-Boc-3-methylpiperazine
Uniqueness
®-1-Iodo-2-(Boc-amino)-3-methylbutane is unique due to its specific combination of functional groups, which allows for a wide range of chemical transformations. The presence of the iodine atom and the Boc-protected amino group makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H20INO2 |
|---|---|
Molekulargewicht |
313.18 g/mol |
IUPAC-Name |
tert-butyl N-(1-iodo-3-methylbutan-2-yl)carbamate |
InChI |
InChI=1S/C10H20INO2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13) |
InChI-Schlüssel |
XBOPXPWVPIOUTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CI)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridazine-3-carboxamide](/img/structure/B14780012.png)
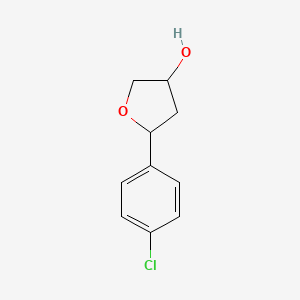
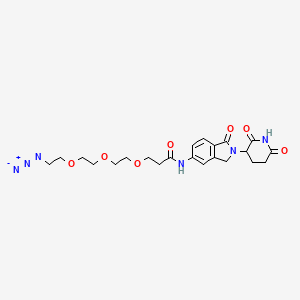
![2-amino-N-[(2,3-dichlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14780037.png)
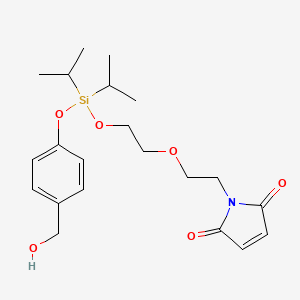


![2-amino-N-cyclopropyl-N-[(3-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14780075.png)
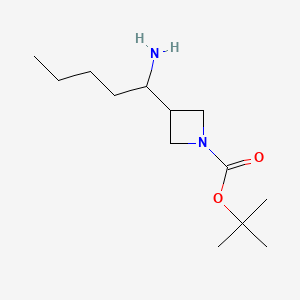
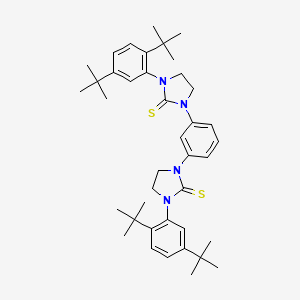



![1-[(5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14780104.png)
